

An In-depth Technical Guide on the Toxicological Profile of Thiodimethylsildenafil

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Compound of Interest		
Compound Name:	Thiodimethylsildenafil	
Cat. No.:	B1145479	Get Quote

Disclaimer: There is a significant lack of publicly available, formal toxicological studies specifically on **Thiodimethylsildenafil**. It has been identified as an unapproved analogue of sildenafil, often found as an adulterant in illicit dietary supplements[1][2]. The absence of rigorous safety and toxicity testing means its health effects in humans are unknown, posing a significant risk to consumers[3].

This guide provides a detailed toxicological profile of the approved pharmaceutical agent, sildenafil, as a reference. While **Thiodimethylsildenafil** is a structural analogue and likely shares a similar mechanism of action, it is crucial to understand that their toxicological profiles could differ significantly. The data presented here pertains to sildenafil and should not be directly extrapolated to **Thiodimethylsildenafil**.

Overview of Sildenafil Toxicology

Sildenafil citrate has undergone extensive toxicological evaluation as part of its regulatory approval process. The preclinical safety profile of sildenafil has been well-established through in vitro and in vivo studies in various animal models[4].

Acute Toxicity

No new general toxicology studies on sildenafil have been submitted with recent NDAs, as the initial findings were considered comprehensive[5]. The primary example of severe acute toxicity was observed in mice, where high doses led to death secondary to gastrointestinal dilation, a finding attributed to visceral muscle relaxation and not observed in other species[5].



Repeat-Dose and Chronic Toxicity

Repeat-dose toxicology studies, including carcinogenicity studies, have been conducted on sildenafil[5]. In a one-month intravenous toxicity study in rats, chronic inflammation in the myocardium was observed at a dose of 4 mg/kg/day. However, this was not seen in 4-week and 6-month oral toxicity studies in rats[6]. In a one-month intravenous study in beagle dogs, no evidence of toxicity was seen at doses up to 4 mg/kg/day[6]. Long-term studies in rodents and dogs did not reveal evidence of histopathologic damage to the visual pathway[4].

Genotoxicity and Mutagenicity

Sildenafil has been found to lack genotoxic and cytotoxic effects. In a study using a primate model (Callithrix jacchus), a macro-dose of sildenafil citrate did not show significant differences in the frequency of micronucleated erythrocytes compared to the negative control[7]. Another study on atherosclerotic mice suggested that sildenafil may have protective effects against genotoxicity by reducing oxidative stress and DNA damage[8][9].

Carcinogenicity

Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential for sildenafil[4].

Reproductive and Developmental Toxicity

Sildenafil was found to have no effects on fertility and no teratogenic potential in preclinical studies[4]. However, some studies have raised concerns. One study on mice indicated that high doses of sildenafil citrate (26.0, 32.5, and 40 mg/kg) could have embryo-fetal toxicity and a growth-suppressing effect when administered during specific gestation days[10]. Another study in male rats showed that high doses of sildenafil (10 mg/kg) for 8 weeks resulted in testicular oxidative stress-induced reproductive toxicity, with poor reversal after withdrawal[11].

Quantitative Toxicological Data for Sildenafil



Parameter	Species	Route	Dose/Conce ntration	Observation	Reference
NOAEL	Rat	Intravenous	4 mg/kg/day	No Adverse Effect Level from a one- month study.	[6]
NOAEL	Dog	Intravenous	4 mg/kg/day	No Adverse Effect Level from a one- month study.	[6]
LD50 (in vitro)	A549 cells	-	1200-1900 μg/ml	For sildenafilloaded solid lipid nanoparticles	[12]
LD50 (in vitro)	MHEC5-T cells	-	1500-2800 μg/ml	For sildenafilloaded solid lipid nanoparticles	[12]
IC50 (PDE5)	Human	In vitro	3.5 nM	Potency of sildenafil in inhibiting PDE5 from human corpus cavernosum.	[13]
IC50 (PDE6)	Bovine	In vitro	33 nM	Potency of sildenafil in inhibiting PDE6 from bovine retina.	[13]



Experimental ProtocolsIn Vivo Genotoxicity: Micronucleus Assay

A common method to assess genotoxicity is the micronucleus test, which detects damage to chromosomes or the mitotic apparatus.

- Test System: A primate model, Callithrix jacchus, was used in one study[7].
- Groups:
 - Experimental Group: Administered sildenafil citrate (e.g., 25 mg/kg).
 - Negative Control Group: Administered a placebo (e.g., 5% glucose solution).
 - Positive Control Group: Administered a known mutagen (e.g., 3 mg/kg of cytosine arabinoside).
- Procedure:
 - Baseline systemic hemodynamic changes are monitored.
 - The test substance is administered.
 - Blood samples are collected at various time points (e.g., 24-120 hours) post-treatment.
 - Blood smears are prepared and stained.
 - The frequency of micronucleated erythrocytes (MNE), micronucleated polychromatic erythrocytes (MNPCE), and polychromatic erythrocytes (PCE) is counted under a microscope.
- Analysis: The frequencies of micronucleated cells in the experimental group are compared to those in the negative and positive control groups to determine genotoxic potential[7].

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure cytotoxicity.



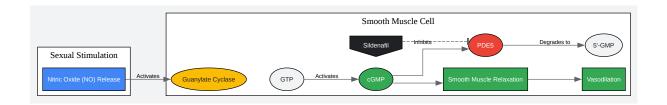
- Test System: Human lung adenocarcinoma cells (A549) and mouse heart endothelial cells (MHEC5-T) were used in a study with sildenafil-loaded nanoparticles[12].
- Procedure:
 - Cells are seeded in 96-well plates and cultured.
 - Cells are treated with various concentrations of the test substance (e.g., plain and sildenafil-loaded solid lipid nanoparticles) for a specified period.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
 - The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
 - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured using a microplate reader at a specific wavelength.
- Analysis: The absorbance is proportional to the number of viable cells. The LD50 (lethal dose, 50%) is calculated as the concentration of the substance that causes a 50% reduction in cell viability[12].

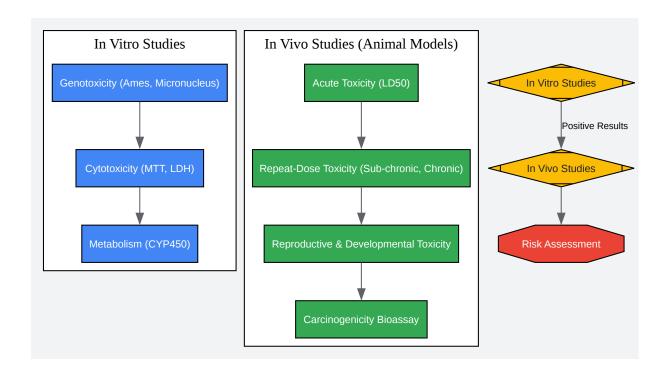
Signaling Pathways and Experimental Workflows Sildenafil's Mechanism of Action: The NO/cGMP Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[14][15][16]. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature[14][15].

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in increased blood flow[14]. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects[14][17].







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Foundational & Exploratory





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